molecular formula C20H22FN3O3 B4438263 methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate

methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate

Cat. No. B4438263
M. Wt: 371.4 g/mol
InChI Key: XHUNFQYZKWDWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate, also known as MPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPF is a derivative of benzoate and piperazine, and its synthesis method involves the reaction of 4-aminobenzoic acid with 2-fluorobenzoyl chloride and subsequent coupling with piperazine.

Mechanism of Action

Methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter and preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have a range of effects on neuronal function. The exact mechanism of action of methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate is still not fully understood, but it is thought to involve modulation of serotonin signaling pathways in the brain.
Biochemical and Physiological Effects:
methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to increase extracellular serotonin levels in the brain, which can have effects on mood, cognition, and behavior. methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic use in the treatment of anxiety and depression. In addition, methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has been shown to modulate the activity of various neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its overall effects on neuronal function.

Advantages and Limitations for Lab Experiments

Methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has several advantages for use in scientific research. It is a highly selective and potent SSRI, making it a useful tool for investigating the role of the serotonin transporter in various physiological and pathological conditions. methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has also been shown to have good brain penetration, making it suitable for use in in vivo studies. However, methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in some experimental paradigms. In addition, methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has been shown to have some off-target effects on other neurotransmitter systems, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate. One area of interest is the development of new derivatives of methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate with improved pharmacokinetic properties and selectivity for the serotonin transporter. Another area of interest is the investigation of the role of the serotonin transporter in various psychiatric and neurological disorders, including depression, anxiety, and addiction. Finally, there is a need for further investigation into the molecular mechanisms underlying the effects of methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate on neuronal function, which may lead to the development of new therapeutic strategies for these disorders.

Scientific Research Applications

Methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin transporter, making it a potential candidate for the treatment of depression and anxiety disorders. methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has also been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies of the serotonin transporter. In addition, methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has been studied for its potential use as a tool to investigate the role of the serotonin transporter in various physiological and pathological conditions.

properties

IUPAC Name

methyl 4-[[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-20(26)15-6-8-16(9-7-15)22-19(25)14-23-10-12-24(13-11-23)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUNFQYZKWDWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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